molecular formula C12H14N2 B3025478 3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 242474-46-0

3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B3025478
CAS No.: 242474-46-0
M. Wt: 186.25 g/mol
InChI Key: XUOXBTQUAMVECG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials. The structure of this compound includes a tetrahydroisoquinoline core with methyl groups at positions 3 and 5, and a carbonitrile group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through several methods. One common approach involves the condensation of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction, when refluxed without a solvent, yields 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile . Another method involves the use of benzene as a solvent, which leads to the formation of different products depending on the reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonitrile and methyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrone derivatives, while reduction can produce decahydroquinolines .

Comparison with Similar Compounds

3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other tetrahydroisoquinoline derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-4-3-5-10-7-14-9(2)11(6-13)12(8)10/h7-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOXBTQUAMVECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CN=C(C(=C12)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396830
Record name 3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242474-46-0
Record name 3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 2
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3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 3
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 4
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 5
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 6
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

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